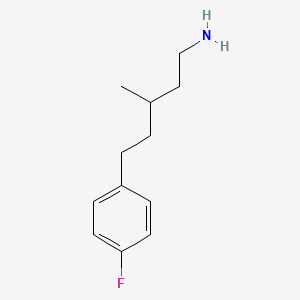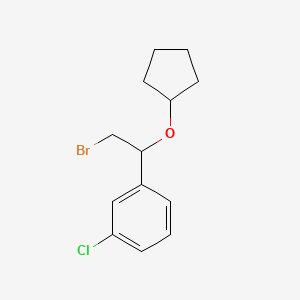
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclopentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene typically involves the following steps:
Cyclopentyloxylation: The attachment of a cyclopentyloxy group to the ethyl group.
These reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Elimination Reactions: Removing specific atoms or groups from the molecule.
Common Reagents and Conditions
Substitution: Often involves nucleophiles such as hydroxide ions or amines.
Oxidation: May use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopentyloxy group can also affect the compound’s solubility and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethyl)-3-chlorobenzene: Lacks the cyclopentyloxy group, resulting in different chemical properties.
1-(2-Bromo-1-(methoxy)ethyl)-3-chlorobenzene: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and applications.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring, leading to variations in its chemical behavior.
Uniqueness
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene is unique due to the presence of both a bromine and chlorine atom, along with a cyclopentyloxy group
Propriétés
Formule moléculaire |
C13H16BrClO |
|---|---|
Poids moléculaire |
303.62 g/mol |
Nom IUPAC |
1-(2-bromo-1-cyclopentyloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-9-13(16-12-6-1-2-7-12)10-4-3-5-11(15)8-10/h3-5,8,12-13H,1-2,6-7,9H2 |
Clé InChI |
LQCIACFHLLXRPK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(CBr)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


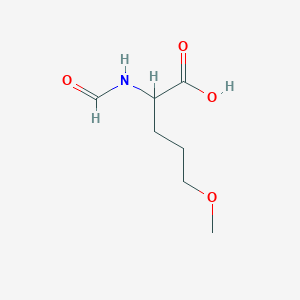

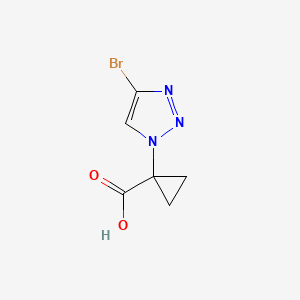
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)

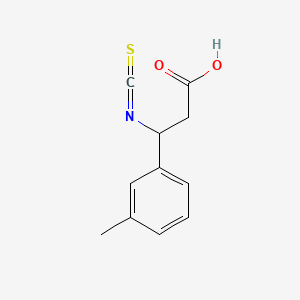


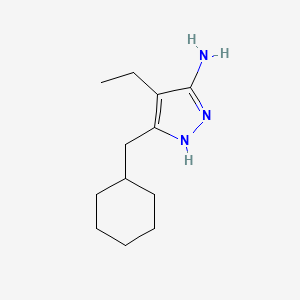
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
